molecular formula C13H10N2O B2910353 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile CAS No. 37670-85-2

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile

Cat. No. B2910353
CAS RN: 37670-85-2
M. Wt: 210.236
InChI Key: DEKBJBAVSQJONX-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile, also known as MPOPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPOPC belongs to the family of pyridine derivatives and has a molecular weight of 267.3 g/mol. In

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is not fully understood, but it has been proposed that 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile acts as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, and its inhibition can lead to anti-inflammatory effects. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile can inhibit the activity of COX-2 and AChE with IC50 values in the micromolar range. In vivo studies have shown that 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile can reduce inflammation in animal models of arthritis and colitis. 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the preparation of large quantities of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile with high purity. Another advantage is its versatility, as 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile can be used as a building block for the synthesis of various pyridine derivatives and as a precursor for the preparation of MOFs and porous carbon materials. One limitation of using 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is its low water solubility, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile. One direction is the development of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile derivatives with improved water solubility and bioavailability. Another direction is the investigation of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the use of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile as a precursor for the preparation of MOFs and porous carbon materials can be explored further for various applications such as gas storage and separation.

Synthesis Methods

The synthesis of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile involves the reaction between 4-methylbenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile. The yield of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.

Scientific Research Applications

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile has been studied for its potential applications in various scientific research fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In organic synthesis, 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile has been used as a building block for the synthesis of various pyridine derivatives. In material science, 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile has been utilized as a precursor for the preparation of metal-organic frameworks (MOFs) and porous carbon materials.

properties

IUPAC Name

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)12-7-6-11(8-14)13(16)15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKBJBAVSQJONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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